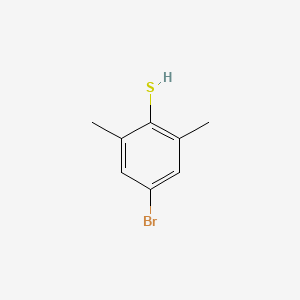

4-Bromo-2,6-dimethylbenzenethiol

Description

4-Bromo-2,6-dimethylbenzenethiol (CAS: Not explicitly provided in evidence) is a brominated aromatic thiol with methyl substituents at the 2- and 6-positions of the benzene ring. Its molecular formula is C₈H₉BrS, and it features a thiol (-SH) functional group at the 1-position, bromine at the 4-position, and methyl groups at the 2- and 6-positions. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, catalysis, and materials science. Thiols are known for their nucleophilicity and ability to form disulfide bonds, which are critical in polymer chemistry and biochemical applications.

Properties

IUPAC Name |

4-bromo-2,6-dimethylbenzenethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrS/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHKLAUEJMNLOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1S)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901302957 | |

| Record name | 4-Bromo-2,6-dimethylbenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901302957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89981-04-4 | |

| Record name | 4-Bromo-2,6-dimethylbenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89981-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2,6-dimethylbenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901302957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,6-dimethylbenzenethiol typically involves the bromination of 2,6-dimethylbenzenethiol. One common method includes the use of bromine in the presence of a solvent such as carbon disulfide or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow processes. These methods ensure higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as distillation and recrystallization, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,6-dimethylbenzenethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides.

Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfonic acids or sulfoxides.

Reduction: 2,6-Dimethylbenzenethiol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2,6-dimethylbenzenethiol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-dimethylbenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects: The thiol group (-SH) in this compound is less electron-donating than the methoxy (-OCH₃) group in 4-bromomethyl-2,6-dimethylanisole but more acidic than phenol (-OH) due to sulfur’s lower electronegativity compared to oxygen .

- Reactivity: Thiols are more nucleophilic than phenols or amines, enabling facile participation in substitution reactions and metal coordination .

Physicochemical Properties

Notes:

- The thiol’s lower pKa compared to phenol enhances its deprotonation under mild basic conditions, facilitating its use in nucleophilic reactions .

- The aldehyde derivative (4-Bromo-2,6-dimethylbenzaldehyde) is highly reactive in condensation reactions, unlike the thiol or phenol analogs .

Q & A

Q. What are the recommended synthesis routes for 4-bromo-2,6-dimethylbenzenethiol?

A multi-step approach is typically employed:

- Bromination : Introduce bromine at the para position of 2,6-dimethylbenzene derivatives using brominating agents like N-bromosuccinimide (NBS) under radical conditions or HBr with catalytic Lewis acids. Adjust reaction temperature (e.g., 40–80°C) to control selectivity .

- Thiol Functionalization : Replace a methyl or halogen substituent with a thiol group. For example, use thiourea in a nucleophilic substitution reaction followed by hydrolysis. Monitor reaction progress via TLC (hexane/ethyl acetate, 8:2) .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) ensures high purity (>95%). Validate purity via HPLC or GC-MS .

Q. How should researchers characterize this compound spectroscopically?

- NMR Spectroscopy : Use H NMR to confirm methyl (δ 2.1–2.5 ppm) and thiol (δ 1.5–2.0 ppm, broad) groups. C NMR identifies aromatic carbons (δ 120–140 ppm) and Br/C-S bonds .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or electron impact (EI-MS) detects the molecular ion peak (e.g., m/z 230–235 for CHBrS). Fragmentation patterns distinguish isomers .

- IR Spectroscopy : Confirm S-H stretch (~2550 cm) and C-Br vibrations (~600 cm) .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- First Aid : For skin contact, wash immediately with soap/water (≥15 min). For eye exposure, flush with water (10–15 min) and consult an ophthalmologist. Avoid ingestion; if occurs, rinse mouth and seek medical help .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for brominated thiol derivatives?

- Cross-Validation : Replicate experiments under standardized conditions (e.g., solvent, temperature). For example, compare thiol oxidation rates in DMF vs. THF .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict reaction pathways and compare with experimental outcomes. Focus on steric effects from methyl groups .

- Controlled Studies : Systematically vary substituents (e.g., replace Br with Cl) to isolate electronic vs. steric influences .

Q. What methodologies optimize this compound’s use in metal-ligand complexes?

- Ligand Design : Utilize the thiol’s strong σ-donor capability. React with transition metals (e.g., Pd, Cu) in anhydrous THF under nitrogen. Monitor coordination via UV-Vis (d-d transitions) .

- Stability Testing : Assess complex stability under varying pH (2–12) using cyclic voltammetry. Compare with analogous ligands (e.g., 4-bromo-2,6-dimethylaniline) .

Q. How can researchers mitigate challenges in synthesizing disulfide derivatives from this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.